Stenoparib
Description
Historical Development and Discovery
Nomenclature and Alternative Designations
The compound’s nomenclature reflects its developmental history:
- Systematic IUPAC Name : 8-(isoindolin-2-ylmethyl)-2,9-dihydro-3H-pyridazino[3,4,5-de]quinazolin-3-one
- Alternative Identifiers :
Classification as Dual PARP1/2 and Tankyrase1/2 Inhibitor
E7449 exhibits a unique dual pharmacodynamic profile:
This dual action enables simultaneous targeting of:
- Genomic instability in homologous recombination-deficient tumors
- Wnt-driven oncogenesis in malignancies dependent on β-catenin signaling
Unlike first-generation PARP inhibitors (e.g., olaparib), E7449’s tankyrase inhibition expands its therapeutic potential beyond DNA repair-deficient cancers.
Position Within PARP Inhibitor Research Landscape
E7449 occupies a distinct niche in PARP inhibitor development:
Differentiating Features :
- Dual targeting : Combines PARP1/2 inhibition with Wnt pathway modulation
- Blood-brain barrier penetration : Demonstrated in preclinical models, suggesting CNS applicability
- Biomarker-driven development : Integrated use of DRP® companion diagnostic from early trials
Comparative Advantages Over Other PARP Inhibitors :
E7449’s development reflects the industry shift toward multitargeted agents and precision oncology approaches. Current research explores its synergy with MEK inhibitors and immunotherapy regimens.
Properties
IUPAC Name |
11-(1,3-dihydroisoindol-2-ylmethyl)-2,3,10,12-tetrazatricyclo[7.3.1.05,13]trideca-1,5(13),6,8,11-pentaen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c24-18-13-6-3-7-14-16(13)17(21-22-18)20-15(19-14)10-23-8-11-4-1-2-5-12(11)9-23/h1-7H,8-10H2,(H,22,24)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFSBHQQXIAQEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1CC3=NC4=NNC(=O)C5=C4C(=CC=C5)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140964-99-3 | |
| Record name | E-7449 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1140964993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2X-121 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16063 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2X-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X5A2QIA7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
The synthesis of E7449 involves several steps:
Initial Reaction: Chloroacetonitrile is added to a solution of 4N hydrochloric acid in dioxane, maintaining the internal temperature below 30°C. The resulting solution is stirred for 30 minutes at room temperature.
Intermediate Formation: A solution of the initial compound in dioxane is added dropwise, maintaining the internal temperature below 60°C. The mixture is heated to 90°C until the reaction is complete, then cooled and filtered to obtain the intermediate product.
Further Reactions: The intermediate product is reacted with diisopropylethylamine and isoindoline hydrochloride in dimethylformamide, maintaining the internal temperature below 30°C. The mixture is stirred for 16 hours, then water is added, and the pH is adjusted to 6.0 using 6N hydrochloric acid.
Chemical Reactions Analysis
E7449 undergoes various chemical reactions, including:
Inhibition of Enzymatic Activity: E7449 inhibits the enzymatic activity of Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2, as well as tankyrase 1 and tankyrase 2
PARP Trapping: E7449 traps Poly (ADP-ribose) Polymerase 1 onto damaged DNA, augmenting cytotoxicity.
Wnt Signaling Inhibition: E7449 inhibits Wnt/β-catenin signaling in colon cancer cell lines by stabilizing axin and tankyrase proteins, resulting in β-catenin de-stabilization.
Scientific Research Applications
E7449, also known as stenoparib, is a dual inhibitor of poly-ADP-ribose polymerase (PARP) and tankyrases, enzymes involved in DNA damage repair and the WNT pathway . Research indicates that E7449 targets tumors with deficiencies in DNA repair and affects Wnt/β-catenin signaling . It is currently in early clinical development .
Scientific Research Applications of E7449:
- Mechanism of Action: E7449 inhibits PARP enzymatic activity and traps PARP1 onto damaged DNA, enhancing cytotoxicity . It also stabilizes axin and TNKS proteins, leading to β-catenin destabilization and altered expression of Wnt target genes .
-
Preclinical Studies:
- E7449 has shown antitumor activity in BRCA-deficient models in vivo and potentiates the activity of chemotherapy preclinically .
- It inhibits Wnt/β-catenin signaling in colon cancer cell lines .
- In mouse melanoma models, E7449 potentiated the antitumor activity of temozolomide (TMZ), though this was accompanied by increased toxicity .
- In a subcutaneous MDA-MB-436 xenograft model, E7449 demonstrated statistically significant antitumor activity without significant body weight loss or deaths .
- E7449 treatment resulted in significant PARP inhibition at early time points, even at low doses, with the duration of inhibition increasing with higher doses .
-
Clinical Trials:
- A phase 1 study examined the safety, maximum-tolerated dose (MTD), and antitumor activity of E7449 in patients with advanced solid tumors .
- The most common grade ≥3 treatment-related adverse event was fatigue .
- The MTD was determined to be 600 mg .
- E7449 exhibited antitumor activity in solid tumors, with some patients showing partial responses and stable disease .
- A drug-response predictor (DRP), 2X-121, was identified to predict those achieving partial response and durable stable disease .
- Currently, this compound is being explored in a phase 2 clinical study in patients with advanced, recurrent ovarian cancer who have been pre-selected for enrollment using the this compound DRP® .
- Combination Therapy: E7449's antitumor activity was increased through combination with MEK inhibition . A phase 1b/2 clinical trial is anticipated, pending funding, of this compound in combination with dovitinib for second-line or later treatment of metastatic ovarian cancer and/or other solid tumors .
Mechanism of Action
E7449 exerts its effects by inhibiting the enzymatic activity of Poly (ADP-ribose) Polymerase 1 and Poly (ADP-ribose) Polymerase 2, as well as tankyrase 1 and tankyrase 2. This inhibition impairs DNA damage repair and traps Poly (ADP-ribose) Polymerase 1 onto damaged DNA, augmenting cytotoxicity. Additionally, E7449 inhibits Wnt/β-catenin signaling by stabilizing axin and tankyrase proteins, leading to β-catenin de-stabilization .
Comparison with Similar Compounds
Mechanism of Action
Key Differences :
Pharmacokinetics (PK) and Pharmacodynamics (PD)
PK/PD Insights :
Efficacy in Clinical Trials
Efficacy Notes:
- The 2X-121 DRP biomarker (DNA repair + Wnt pathway genes) identifies responders to E7449, enhancing precision .
Biological Activity
E7449 is a novel compound that functions as a dual inhibitor of PARP1/2 and tankyrase 1/2 (TNKS1/2). Its unique mechanism of action allows it to target tumors that are addicted to Wnt/β-catenin signaling, making it a promising candidate for cancer therapy. This article explores the biological activity of E7449, including its pharmacodynamics, clinical efficacy, and potential biomarkers for patient selection.
E7449 inhibits both PARP and tankyrase enzymes, which play crucial roles in DNA repair and the regulation of Wnt signaling pathways. By inhibiting these pathways, E7449 stabilizes axin and TNKS proteins, leading to the destabilization of β-catenin and altered expression of Wnt target genes. This mechanism is particularly relevant in tumors where Wnt signaling is upregulated, such as colorectal cancer and certain types of breast cancer .
Pharmacodynamics
The pharmacodynamic profile of E7449 was evaluated in various preclinical models. In a study involving the NCI-H460 lung cancer xenograft model, E7449 demonstrated significant PARP inhibition at early time points post-treatment. The compound showed a dose-dependent effect on PARP activity, with sustained inhibition observed at higher doses .
Table 1: Summary of Pharmacodynamic Effects of E7449
| Dose (mg/kg) | Time Point (hours) | PARP Activity Inhibition (%) |
|---|---|---|
| 1 | 0.25 | Significant |
| 3 | 0.25 | Significant |
| 10 | 1 | Sustained |
| 100 | 6 | Partial Recovery |
Clinical Trials
E7449 has undergone clinical evaluation in a Phase 1 study to assess its safety, maximum tolerated dose (MTD), and antitumor activity in patients with advanced solid tumors. A total of 41 patients were enrolled across various tumor types, including pancreatic, ovarian, breast, lung, and colorectal cancers.
Findings from Clinical Trials
- Maximum Tolerated Dose (MTD): The MTD was established at 600 mg due to treatment-related adverse events such as fatigue and anaphylaxis.
- Antitumor Activity: The study reported two partial responses (PRs) and stable disease (SD) in 13 patients, with durable SD observed for over 23 weeks in eight patients.
- Biomarker Analysis: A novel biomarker panel (2X-121 drug-response predictor) was used to predict responses to E7449 treatment based on gene expression profiles .
Table 2: Clinical Outcomes from Phase 1 Study
| Outcome | Number of Patients |
|---|---|
| Partial Responses (PR) | 2 |
| Stable Disease (SD) | 13 |
| Durable SD (>23 weeks) | 8 |
| Grade ≥3 Adverse Events | 27 |
Case Studies
In one notable case within the clinical trial, a patient with advanced pancreatic cancer exhibited a PR after receiving E7449 at the MTD. The patient's tumor showed significant reductions in size after three cycles of treatment, correlating with high levels of PARP inhibition as measured by serum biomarkers.
Q & A
Q. What are the primary molecular targets of E7449, and how do they influence its mechanism of action in cancer models?
E7449 is a dual inhibitor of PARP1/2 (IC50 = 1.0–1.2 nM) and tankyrase 1/2 (TNKS1/2; IC50 ≈50 nM). Its anti-tumor activity stems from two mechanisms:
- PARP trapping : E7449 binds PARP1 to damaged DNA in a dose-dependent manner, blocking DNA repair pathways like base excision repair (BER) and alternative non-homologous end joining (alt-NHEJ), while sparing homologous recombination (HR)-proficient cells .
- Wnt/β-catenin pathway suppression : By inhibiting TNKS1/2, E7449 stabilizes AXIN2, reduces β-catenin levels, and downregulates Wnt target genes (e.g., cyclin D1) . Methodological Insight: Validate target engagement via PARP1 chromatin retention assays (e.g., immunofluorescence) and measure Wnt pathway markers (axin2, β-catenin) using Western blotting or qPCR .
Q. Which preclinical models are most appropriate for evaluating E7449’s efficacy, and what endpoints should be prioritized?
Key models include:
- BRCA-deficient xenografts (e.g., MDA-MB-436 breast cancer): Measure tumor growth inhibition (TGI) and survival rates at doses of 30–100 mg/kg orally .
- Wnt-driven models (e.g., SW480 colon cancer): Assess axin2 stabilization and β-catenin suppression .
- Combination therapy models (e.g., B16-F10 melanoma with temozolomide): Evaluate synergistic effects using TGI and Kaplan-Meier analysis . Methodological Insight: Use 3D spheroids or patient-derived xenografts (PDXs) to mimic tumor microenvironments and assess PARP trapping via γH2AX foci quantification .
Q. How does E7449’s selectivity profile compare to other PARP inhibitors, and what implications does this have for therapeutic windows?
Unlike olaparib or niraparib, E7449 exhibits dual PARP/TNKS inhibition , broadening its applicability to Wnt-dependent cancers. It shows no activity against PARP3 or PARP6-16, reducing off-target toxicity risks . Methodological Insight: Perform enzymatic inhibition assays (e.g., PARP1/2 vs. PARP3) and compare IC50 values across cell lines with varying HR status .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in E7449’s efficacy between BRCA-deficient and Wnt-driven models?
Contradictions arise because E7449 shows monotherapy activity in BRCA-deficient models but requires combination therapy in Wnt-dependent cancers . To address this:
- Use isogenic cell lines (BRCA1/2 wild-type vs. knockout) to isolate HR dependency.
- Conduct transcriptomic profiling (RNA-seq) to identify Wnt pathway activation biomarkers (e.g., LEF1, MYC) in resistant tumors .
- Test synergy with MEK inhibitors (e.g., E6210) to overcome resistance in Wnt-activated models .
Q. How can researchers design a biomarker-driven clinical trial for E7449 to maximize patient stratification?
Leverage the 2X-121 Drug Response Predictor (DRP) , a tumor-agnostic biomarker panel that predicts E7449 sensitivity based on genomic and transcriptomic signatures . Steps include:
- Pre-screen patients using DRP scoring.
- Stratify cohorts by HRD (homologous recombination deficiency) status (e.g., BRCA mutations, RAD51 foci assays).
- Incorporate PD endpoints (e.g., PARP1 trapping in circulating tumor cells) .
Q. What methodologies are optimal for analyzing E7449’s dual inhibition of PARP and TNKS in vivo?
- PARP inhibition : Quantify PARylation levels in tumor lysates via ELISA or immunoblotting .
- TNKS inhibition : Monitor axin2 stabilization and β-catenin degradation using IHC or flow cytometry .
- Pharmacodynamic synergy : Use combinatorial dosing schedules (e.g., E7449 + MEK inhibitors) and apply Chou-Talalay synergy analysis .
Q. How should researchers address variable pharmacokinetic (PK) profiles of E7449 observed in phase I trials?
The phase I trial (NCT01618136) reported dose-dependent PK variability. Mitigation strategies include:
- Therapeutic drug monitoring (TDM) : Measure plasma E7449 levels at Cmax and trough via LC-MS/MS.
- Population PK modeling : Incorporate covariates (e.g., hepatic function, CYP polymorphisms) to optimize dosing .
Data Analysis and Contradiction Management
Q. What statistical approaches are recommended for analyzing conflicting data on E7449’s single-agent activity in TNKS-driven models?
- Apply Bayesian hierarchical models to account for inter-study variability (e.g., tumor type, dosing regimen).
- Use meta-analysis to pool data from multiple xenograft studies, adjusting for covariates like Wnt pathway activation status .
Q. How can researchers validate E7449’s impact on non-canonical DNA repair pathways beyond HR?
Q. What in vitro assays best capture E7449’s dual PARP/TNKS inhibition for high-throughput screening (HTS)?
- PARP1/2 enzymatic assays : Use recombinant PARP1/2 with biotinylated NAD<sup>+</sup> and measure ADP-ribose incorporation .
- TNKS1/2 AXIN2 stabilization assay : Employ Wnt-responsive luciferase reporters (e.g., SuperTOPFlash) in SW480 cells .
- Multiplexed HTS : Combine PARP trapping (γH2AX) and Wnt inhibition (axin2) readouts in BRCA1-deficient vs. Wnt-activated cell lines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
